1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate
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Overview
Description
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as disulfide, ester, aldehyde, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the disulfide bond: This step involves the reaction of 2-(acetyloxy)ethyl thiol with an appropriate oxidizing agent to form the disulfide bond.
Naphthalene ring functionalization: The naphthalene ring is functionalized with formyl and hydroxyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation products: Sulfonic acids.
Reduction products: Primary alcohols.
Substitution products: Ethers, amines.
Scientific Research Applications
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in redox biology due to the presence of disulfide bonds.
Medicine: Explored for its potential as a therapeutic agent, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate involves its interaction with molecular targets through its functional groups. The disulfide bonds can undergo redox reactions, influencing cellular redox states. The aldehyde and phosphate groups can participate in various biochemical pathways, potentially affecting enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-{[2-(hydroxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate: Similar structure but with hydroxyl groups instead of acetyloxy groups.
1,3-Bis(2-{[2-(methoxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate: Similar structure but with methoxy groups instead of acetyloxy groups.
Uniqueness
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate is unique due to the presence of acetyloxy groups, which can influence its reactivity and interactions with biological molecules. This compound’s specific combination of functional groups makes it a valuable tool for research in various scientific fields.
Properties
CAS No. |
822520-88-7 |
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Molecular Formula |
C23H27O10PS4-2 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
[1,3-bis[2-(2-acetyloxyethyldisulfanyl)ethyl]-6-formyl-5-hydroxynaphthalen-2-yl] phosphate |
InChI |
InChI=1S/C23H29O10PS4/c1-15(25)31-7-11-37-35-9-5-17-13-21-19(4-3-18(14-24)22(21)27)20(23(17)33-34(28,29)30)6-10-36-38-12-8-32-16(2)26/h3-4,13-14,27H,5-12H2,1-2H3,(H2,28,29,30)/p-2 |
InChI Key |
IHSGAMYSCDGKPO-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OCCSSCCC1=CC2=C(C=CC(=C2O)C=O)C(=C1OP(=O)([O-])[O-])CCSSCCOC(=O)C |
Origin of Product |
United States |
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